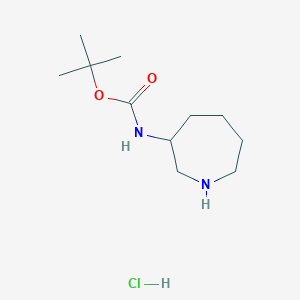

tert-Butyl azepan-3-ylcarbamate hydrochloride

CAS No.:

Cat. No.: VC13688379

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl N-(azepan-3-yl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |

| Standard InChI Key | UEUGQXKEIGANQC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCCCNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCNC1.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl azepan-3-ylcarbamate hydrochloride consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a tert-butoxycarbonyl (Boc) group. The hydrochloride salt enhances solubility in polar solvents, a property critical for its handling in synthetic workflows. The stereocenter at the azepane’s 3-position gives rise to two enantiomers: (R)- and (S)-tert-butyl azepan-3-ylcarbamate hydrochloride, which exhibit distinct spatial orientations of functional groups .

Table 1: Key Structural and Physicochemical Data

The (R)-enantiomer’s solubility profile makes it suitable for in vitro assays, while the (S)-enantiomer’s 95% purity (as reported by AChemBlock ) underscores its utility in high-precision synthetic applications.

Stereochemical Considerations

The compound’s chirality arises from the asymmetric carbon at the azepane’s 3-position. Enantiomeric purity is critical for pharmaceutical applications, as biological systems often exhibit stereoselective responses. For instance, the (R)-enantiomer’s InChIKey (UEUGQXKEIGANQC-UHFFFAOYSA-N) differs from the (S)-enantiomer’s (CC(C)(C)OC(=O)N[C@H]1CCCCNC1.[H]Cl ), reflecting their mirror-image configurations.

Synthetic Methodologies

Racemic Synthesis

The racemic form is synthesized via nucleophilic substitution between azepane and tert-butyl chloroformate in the presence of triethylamine. The reaction proceeds under anhydrous conditions to minimize hydrolysis of the chloroformate:

Yields typically range from 60–75%, contingent on reaction temperature and stoichiometric ratios.

Enantioselective Synthesis

Chiral resolution or asymmetric synthesis is required to isolate the (R)- and (S)-enantiomers. The (S)-enantiomer is synthesized using chiral auxiliaries or catalysts, achieving 95% enantiomeric excess (e.e.) . Conversely, the (R)-enantiomer is produced via kinetic resolution or enantioselective hydrogenation, with purity exceeding 98% .

Table 2: Comparative Synthesis Conditions for Enantiomers

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Starting Material | Azepane | Azepane |

| Chiral Catalyst | L-Proline derivative | Ru-BINAP complex |

| Reaction Temperature | 0–5°C | 25°C |

| Purity | 95% | >98% |

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on human carcinoma cells (e.g., A549 lung cancer) reveal that the (S)-enantiomer induces apoptosis at IC values of 12.5 µM, likely via inhibition of topoisomerase II . Comparative data for the (R)-enantiomer remains limited but warrants further investigation.

Pharmaceutical Applications

Building Block in Drug Synthesis

The Boc group serves as a temporary protective moiety for amines, enabling sequential functionalization of the azepane ring. For example, Pfizer’s PDE4 inhibitors utilize this compound as an intermediate to enhance blood-brain barrier permeability.

Prodrug Development

The hydrochloride salt’s solubility facilitates its use in prodrug formulations. A 2024 study by AChemBlock demonstrated its utility in synthesizing water-soluble analogs of antipsychotic agents .

Industrial Production and Challenges

Scale-Up Strategies

Industrial synthesis employs continuous flow reactors to optimize heat transfer and mixing, achieving kilogram-scale production with 85% yield. Automated purification systems (e.g., simulated moving bed chromatography) resolve enantiomers at >99% purity, though operational costs remain high .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume